4,4'-二羟基联苄

概述

描述

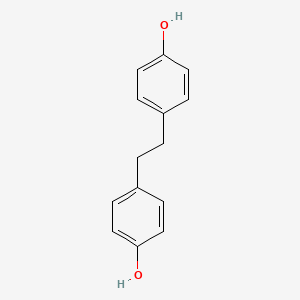

4,4’-Dihydroxybibenzyl is an organic compound characterized by two benzene rings connected by a single carbon-carbon bond, with each benzene ring bearing a hydroxyl group at the para position. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical and industrial applications .

科学研究应用

4,4’-Dihydroxybibenzyl has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of polymers and resins.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of dyes, adhesives, and coatings

作用机制

Target of Action

4,4’-Dihydroxybibenzyl is a type of bibenzyl, a class of compounds that are steroidal ethane derivatives . These compounds resemble the structural moiety of bioactive dihydro-stilbenoids or iso-quinoline alkaloids .

Mode of Action

It’s known that different isomeric configurations of 4,4’-dihydroxybibenzyls have shown different anti-oestrogenic and fertility inhibiting efficacy in mice models . For instance, erythro-α-ethyl-α-methyl 4,4’-dihydroxybibenzyls is a potent pro-oestrogen .

Biochemical Pathways

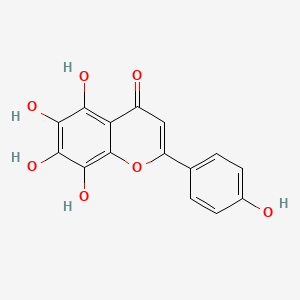

4,4’-Dihydroxybibenzyl is a secondary metabolite produced by the flavonoid biosynthetic pathway . It’s a stress-triggered metabolite found in different classes of bryophytes (Bryophyta, Marchantiophyta, and Anthocerotophyta), which possess different subtypes of bibenzyls and dimeric bisbibenzyls .

Pharmacokinetics

The compound’s physicochemical properties, such as its heavy atoms, rings, aromatic rings, rotatable bonds, van der waals molecular volume, topological polar surface area, hydrogen bond donors and acceptors, logp, and molar refractivity, have been reported .

Result of Action

It’s known that bibenzyls and bisbybenzyls have significant biological activity, including neuro-nephro-cardio-protection, anti-allergic, anti-microbial, anti-apoptotic, and cytotoxic activities . These activities have been studied on in-vitro and in-vivo models or on cell lines .

Action Environment

It’s known that the effects of isomerism on the potency of similar compounds have been investigated . For instance, dextro- and laevo-α,α’-dimethyl-4,4’-dihydroxybibenzyl have the same anti-oestrogenic and antifertility potencies in mice, but threo- and erythro-α-ethyl-α’-methyl-4,4’-dihydroxybibenzyl differ markedly in all properties examined .

生化分析

Biochemical Properties

4,4’-Dihydroxybibenzyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with estrogen receptors, acting as both a pro-oestrogen and an anti-oestrogen depending on its isomeric form . This dual activity is crucial in its antifertility and anticancer properties. Additionally, 4,4’-Dihydroxybibenzyl interacts with various enzymes involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

4,4’-Dihydroxybibenzyl affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to estrogen signaling . This compound can modulate gene expression, leading to changes in cellular metabolism and function. In cancer cells, 4,4’-Dihydroxybibenzyl has been shown to inhibit cell proliferation and induce apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of 4,4’-Dihydroxybibenzyl involves its binding interactions with estrogen receptors and other biomolecules. It can inhibit or activate enzymes, depending on its concentration and the specific cellular context . This compound also affects gene expression by modulating transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dihydroxybibenzyl can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that 4,4’-Dihydroxybibenzyl can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability may decrease over time, leading to reduced efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of 4,4’-Dihydroxybibenzyl vary with different dosages in animal models. At low doses, it can act as a pro-oestrogen, promoting estrogenic activity . At higher doses, it exhibits anti-oestrogenic and antifertility effects . Toxic or adverse effects have been observed at very high doses, including liver toxicity and disruption of normal hormonal balance . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

4,4’-Dihydroxybibenzyl is involved in several metabolic pathways, particularly those related to estrogen metabolism . It interacts with enzymes such as cytochrome P450s, influencing their activity and the overall metabolic flux . This compound can also affect metabolite levels, leading to changes in cellular metabolism and function . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

Within cells and tissues, 4,4’-Dihydroxybibenzyl is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, it can be transported into the nucleus, where it interacts with estrogen receptors and other nuclear proteins . This distribution is essential for its biological activity and therapeutic effects.

Subcellular Localization

4,4’-Dihydroxybibenzyl exhibits specific subcellular localization, which is crucial for its activity and function . It can be directed to different compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus is essential for its interaction with nuclear receptors and modulation of gene expression . Understanding its subcellular localization helps in elucidating its mechanism of action and optimizing its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxybibenzyl can be synthesized through several methods. One common approach involves the reduction of 4,4’-dihydroxybenzophenone using hydrogen in the presence of a palladium catalyst. Another method includes the oxidative coupling of phenol derivatives under controlled conditions .

Industrial Production Methods: Industrial production often employs the catalytic hydrogenation of 4,4’-dihydroxybenzophenone. This process is favored due to its efficiency and the high purity of the resulting product. The reaction typically occurs in a solvent such as acetonitrile, with hydrogen peroxide and an acid catalyst to minimize byproduct formation .

化学反应分析

Types of Reactions: 4,4’-Dihydroxybibenzyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: The compound can be reduced to form bibenzyl derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is typically used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Quinones.

Reduction: Bibenzyl derivatives.

Substitution: Nitrated or halogenated derivatives.

相似化合物的比较

4,4’-Dihydroxybiphenyl: Similar in structure but with different substitution patterns.

4,4’-Dihydroxybenzophenone: Precursor in the synthesis of 4,4’-Dihydroxybibenzyl.

4,4’-Dihydroxybenzylideneacetone: Another related compound with distinct chemical properties.

Uniqueness: 4,4’-Dihydroxybibenzyl is unique due to its specific hydroxylation pattern, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility .

属性

IUPAC Name |

4-[2-(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFNSYWAGGETFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022461 | |

| Record name | 4,4'-(1,2-Ethanediyl)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6052-84-2 | |

| Record name | 1,2-Bis(4-hydroxyphenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6052-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihydroxybibenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,4'-ethylenedi- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(1,2-Ethanediyl)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,2-ETHANEDIYL)BISPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OXU6S6XEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

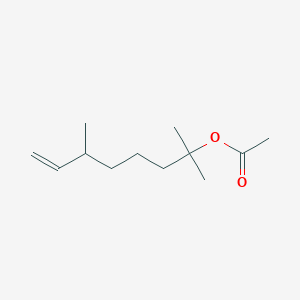

Feasible Synthetic Routes

Q1: What is the relationship between 4,4'-dihydroxybibenzyl and trans-stilbene?

A1: 4,4'-Dihydroxybibenzyl is a key metabolite of trans-stilbene, formed through intestinal bacterial reduction. [] This metabolic pathway highlights the role of gut microbiota in the biotransformation of compounds like trans-stilbene.

Q2: How does the structure of 4,4'-dihydroxybibenzyl relate to its biological activity, particularly as an anti-estrogenic compound?

A2: Research has explored the anti-estrogenic and antifertility properties of various 4,4'-dihydroxybibenzyl derivatives. [, , ] These studies investigated how modifications to the basic structure, such as the addition of basic ether groups, influenced biological activity. While some derivatives showed promising anti-estrogenic activity in specific assays, a clear structure-activity relationship remains to be fully elucidated.

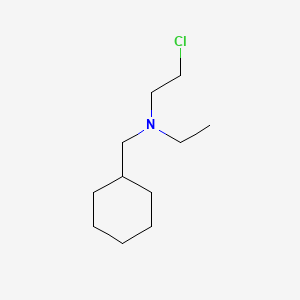

Q3: Can you provide examples of how the structure of 4,4'-dihydroxybibenzyl derivatives was modified to explore anti-estrogenic activity?

A3: Researchers synthesized a series of α-methyl- and α,α'-dimethyl-stilbene and -bibenzyl compounds. These derivatives featured substitutions at the 4,4' positions with either a hydroxyl group, a methoxyl group, or a 2-(N,N-dialkylamino)ethoxy group. [] By comparing the activity of these different structures, scientists aimed to understand how specific modifications impacted anti-estrogenic effects.

Q4: How is 4,4'-dihydroxybibenzyl metabolized in different species?

A4: Studies in rabbits and rats revealed that 4,4'-dihydroxybibenzyl is further metabolized through hydroxylation and oxidative cleavage. [] In rabbits, the majority of metabolites are excreted in urine, while fecal excretion is predominant in rats. This species difference in metabolic fate emphasizes the importance of considering species-specific metabolism in research.

Q5: Beyond anti-estrogenic activity, have any other biological activities been reported for 4,4'-dihydroxybibenzyl or its derivatives?

A5: Recent research identified 4,4'-dihydroxybibenzyl alongside other compounds in the stems of Dendrobium officinale, a traditional Chinese medicinal plant. [] While this study primarily focused on structural characterization, it did note potent antioxidant activity for several isolated bibenzyl derivatives. This finding suggests further investigation into the potential therapeutic applications of these compounds beyond anti-estrogenic effects is warranted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B1216198.png)

![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)